molecular formula C17H13F3N2O3S2 B2606797 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034397-69-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2606797
CAS No.: 2034397-69-6
M. Wt: 414.42
InChI Key: GLIXTFOZVZGCQQ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridine-thiophene hybrid scaffold and a trifluoromethoxy-substituted benzene ring. Sulfonamides are widely studied for their diverse pharmacological properties, including enzyme inhibition and antimicrobial activity . While direct biological data for this compound is unavailable in the provided evidence, its structural analogs highlight the importance of substituent positioning and electronic effects in modulating activity .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(23,24)22-10-12-5-7-21-16(9-12)13-6-8-26-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIXTFOZVZGCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and sulfonamide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type II diabetes mellitus. The compound has demonstrated efficacy in reducing blood glucose levels by enhancing incretin hormone activity, which in turn increases insulin secretion .

Case Study:
A study showed that compounds similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibited potent DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models .

Kinase Inhibition

The compound has been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are vital in targeted cancer therapies, as they can block the signaling pathways that lead to tumor growth.

Data Table: Kinase Inhibition Studies

CompoundTarget KinaseIC50 Value (µM)Reference
This compoundIKK20.5
Similar CompoundsVarious Kinases0.1 - 1.0

Influenza Virus Modulation

Research indicates that this compound may modulate the activity of influenza viruses, providing a potential therapeutic avenue for antiviral development. The ability to inhibit viral replication can be crucial during outbreaks.

Case Study:
In vitro studies have shown that derivatives of the compound can inhibit the replication of influenza A virus, suggesting its role as a candidate for further antiviral drug development .

Neurodegenerative Disease Research

The compound's structure suggests potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:
Preliminary studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Sulfonamides

Compound Name / ID (Source) Core Structure Key Substituents Notable Properties/Data
Target Compound Pyridine-thiophene-benzenesulfonamide 2-(thiophen-3-yl)pyridin-4-ylmethyl, 4-(trifluoromethoxy) Inferred enhanced lipophilicity and metabolic stability due to trifluoromethoxy group
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide () Pyridine-benzenesulfonamide Benzyloxy, trimethylpyridine, trifluoromethyl Trifluoromethyl group increases lipophilicity but may reduce metabolic stability compared to trifluoromethoxy
N-(3-oxocyclohexyl)thiophene-2-sulfonamide () Cyclohexenone-thiophenesulfonamide Thiophene-2-sulfonamide, cyclohexenone 73% synthesis yield; thiophene-2-position may enhance π-stacking interactions
N-(pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethoxy)pyridin-4-yl)isoxazol-3-yl)aniline () Isoxazole-pyridine-aniline Trifluoromethoxy pyridine, isoxazole 32% synthesis yield; isoxazole introduces rigidity
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide () Benzamide-pyridine Pyridin-4-ylmethyl, trifluoromethyl, methoxy Benzamide vs. sulfonamide: altered hydrogen-bonding capacity

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophenyl-pyridine moiety linked to a benzenesulfonamide group. Its molecular formula is C15H13F3N2O2SC_{15}H_{13}F_3N_2O_2S with a molecular weight of approximately 368.34 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:

  • Inhibition of Enzymatic Pathways : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrases and certain kinases.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Biological Activity Data

Biological ActivityReference
Antimicrobial activity against Staphylococcus aureus
Inhibition of carbonic anhydrase
Cytotoxicity against A549 lung cancer cells (IC50 = 12 µM)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated notable cytotoxicity with an IC50 value of 12 µM against A549 cells, highlighting its potential for further development as an anticancer agent.

Q & A

Basic Question: What are the key synthetic strategies for preparing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Formation of the pyridinyl-thiophene scaffold via Suzuki-Miyaura cross-coupling between 3-thienylboronic acid and a halogenated pyridine derivative.
  • Step 2: Introduction of the benzenesulfonamide group using sulfonyl chloride intermediates under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 3: Methylation or alkylation at the pyridine nitrogen, often employing reductive amination or nucleophilic substitution .

Critical factors include protecting group strategies (e.g., benzyloxy groups for hydroxyl protection) and purification via column chromatography .

Advanced Question: How can reaction conditions be optimized to improve yield and purity of the sulfonamide intermediate?

Methodological Answer:

  • Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling, with ligand optimization to reduce side products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane aids in phase separation during workup .
  • Oxidizing Agents: Trichloroisocyanuric acid (TCICA) or sodium hypochlorite can improve reaction efficiency in cyclization steps .
  • Purification: Employ preparative HPLC for challenging separations, especially when trifluoromethoxy groups introduce steric hindrance .

Basic Question: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiophene-pyridine core and sulfonamide linkage. Aromatic protons in the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm) .
  • FTIR: Sulfonamide C=O stretches (~1350–1300 cm⁻¹) and trifluoromethoxy C-F vibrations (~1200–1100 cm⁻¹) validate functional groups .
  • HRMS: High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond angles and torsional strain in the sulfonamide moiety. For example, the dihedral angle between the pyridine and benzene rings can indicate conjugation efficiency .
  • Comparative Analysis: Compare with published structures (e.g., 4-methoxybenzenesulfonamide derivatives) to identify deviations caused by the trifluoromethoxy group’s electron-withdrawing effects .

Basic Question: What in vitro assays are used to screen biological activity?

Methodological Answer:

  • Antimitotic Activity: Tubulin polymerization assays (e.g., using bovine brain tubulin) quantify inhibition via absorbance at 350 nm .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀ values, with dose-response curves spanning 0.1–100 µM .
  • Enzyme Inhibition: Fluorogenic substrates in kinase or phosphatase assays (e.g., measuring ADP-Glo™ signals) .

Advanced Question: How can target engagement studies elucidate the mechanism of action?

Methodological Answer:

  • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies proteins with altered expression post-treatment .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on hydrogen bonds between the sulfonamide and β-tubulin residues (e.g., Val318) .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ, k𝒹) to purified targets (e.g., recombinant enzymes) .

Basic Question: How does the trifluoromethoxy group influence metabolic stability?

Methodological Answer:

  • Lipophilicity Enhancement: The -OCF₃ group increases logP by ~0.5–1.0 units, improving membrane permeability .
  • Oxidative Resistance: Fluorine atoms reduce CYP450-mediated metabolism, as shown in microsomal stability assays (e.g., t₁/₂ > 60 min in rat liver microsomes) .

Advanced Question: What strategies mitigate metabolic instability in structural analogs?

Methodological Answer:

  • Isosteric Replacement: Substitute -OCF₃ with -CF₃ or -SCF₃ to balance lipophilicity and metabolic stability .
  • Deuterium Labeling: Introduce deuterium at benzylic positions to slow oxidative degradation (e.g., C-D bonds in the pyridinyl-methyl group) .

Basic Question: How should researchers handle discrepancies in biological activity data?

Methodological Answer:

  • Dose-Response Validation: Repeat assays with stricter controls (e.g., vehicle-only and reference inhibitors) to rule out solvent artifacts .
  • Batch Analysis: Compare multiple synthetic batches to identify impurities (e.g., via LC-MS) that may antagonize activity .

Advanced Question: How can SAR studies explain conflicting potency in analogs?

Methodological Answer:

  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with IC₅₀ values. For example, bulky substituents at the pyridine 4-position may sterically hinder target binding .
  • Free-Wilson Analysis: Deconstruct activity contributions of individual substituents (e.g., thiophene vs. furan rings) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential release of toxic gases (e.g., SO₂ from sulfonamide decomposition) .

Advanced Question: How can thermal decomposition products be identified and mitigated?

Methodological Answer:

  • TGA-MS: Thermogravimetric analysis coupled with mass spectrometry detects volatile fragments (e.g., trifluoromethoxybenzene at m/z 176) .
  • Stability Studies: Store the compound under inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis of the sulfonamide group .

Basic Question: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation: Use SwissADME or Molinspiration to estimate partition coefficients .
  • pKa Prediction: Software like ACD/pKa DB predicts ionization states (e.g., sulfonamide NH ~10.5) .

Advanced Question: How do molecular dynamics simulations inform binding mode hypotheses?

Methodological Answer:

  • Simulation Setup: Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze hydrogen bonding occupancy (e.g., between sulfonamide and tubulin’s Asn349) .
  • MM-PBSA: Calculate binding free energies to rank analogs (ΔG ~ -40 kcal/mol for high-affinity binders) .

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